molecular formula C17H19N3O5 B11016909 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B11016909
M. Wt: 345.3 g/mol
InChI Key: UELBFBGNORHEFA-UHFFFAOYSA-N
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Description

4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a methoxyphenyl group, and a butanoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a methoxy group donor.

    Acetylation: The acetyl group is added to the pyridazinone core through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the butanoic acid moiety to the acetylated pyridazinone intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives: Compounds with similar pyridazinone cores but different substituents.

    Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different core structures.

Uniqueness

4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its combination of a pyridazinone core, methoxyphenyl group, and butanoic acid moiety

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19N3O5/c1-25-13-5-2-4-12(10-13)14-7-8-16(22)20(19-14)11-15(21)18-9-3-6-17(23)24/h2,4-5,7-8,10H,3,6,9,11H2,1H3,(H,18,21)(H,23,24)

InChI Key

UELBFBGNORHEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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